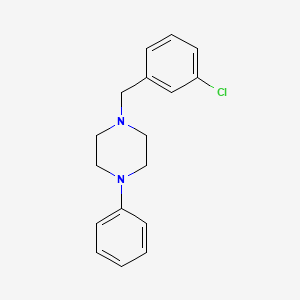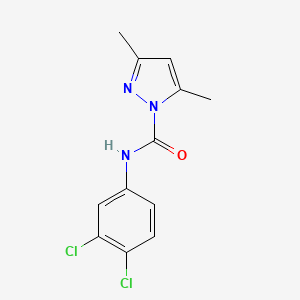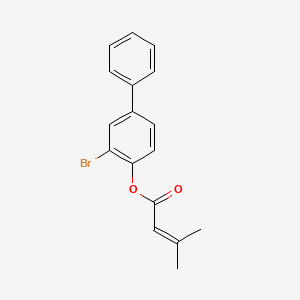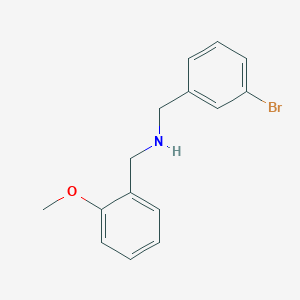![molecular formula C16H20F2N2O4S B5634569 2-{[4-(difluoromethoxy)phenyl]sulfonyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5634569.png)
2-{[4-(difluoromethoxy)phenyl]sulfonyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-{[4-(difluoromethoxy)phenyl]sulfonyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one and related compounds often involves the condensation of α-anions derived from β-phenylsulfonyl dihydrofurans with γ-lactones, as described by Carretero et al. (1994) and Iwata et al. (1988). The spirocyclization processes employed in these syntheses occur with high stereoselectivity at specific carbon positions (Carretero, Diaz, & Rojo, 1994); (Iwata, Moritani, Sugiyama, Izaki, Kuroki, & Imanishi, 1988).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is characterized by a spirocyclic framework. For instance, the crystal structure of a related compound, 1S,3S, 6S,7S,8S,9r)-7,9-dihydroxy-6-(4-methoxybenzyl)-3-[N-methyl-N-(4-methylphenyl)sulfonylamino]-5-azatricyclo[6.3.1.01.5]dodecan-4-one, has been determined, showcasing a complex molecular arrangement (Ousmer, Braun, Ciufolini, & Perrin, 2001).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves various transformations, such as the creation of spiroketal structures through reactions with electrophiles, as mentioned by Carretero et al. (1995) and Hungerbühler et al. (1980). These reactions are key to forming the distinct spirocyclic skeletons of these molecules (Carretero, Rojo, Diaz, Hamdouchi, & Poveda, 1995); (Hungerbühler, Naef, Wasmuth, Seebach, Loosli, & Wehrli, 1980).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]sulfonyl-7-methyl-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O4S/c1-19-9-2-7-16(14(19)21)8-10-20(11-16)25(22,23)13-5-3-12(4-6-13)24-15(17)18/h3-6,15H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLKZANTBRUUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-(4-methylphenyl)propanamide](/img/structure/B5634491.png)
![2-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5634497.png)
![1-(4-isopropylphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5634503.png)


![N-[(2-methyl-3-indolizinyl)carbonothioyl]benzamide](/img/structure/B5634525.png)
![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzamide](/img/structure/B5634535.png)
![2-[(3-cyano-6-methyl-2-pyridinyl)thio]acetamide](/img/structure/B5634545.png)
![1-(5-isopropyl-2-methyl-3-furoyl)-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5634548.png)

![N-(4-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B5634558.png)
![4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5634559.png)
![2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]pyrazine](/img/structure/B5634575.png)
